Mollicelline D

Vue d'ensemble

Description

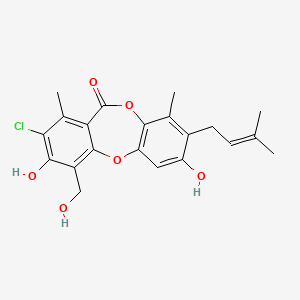

Mollicellin D is an organic compound that belongs to the class of depsides and depsidones . These are polycyclic compounds that are either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone) .

Synthesis Analysis

Mollicellin D is isolated from the rice media of Chaetomium brasiliense SD-596 . The structures of Mollicellin D and other depsidone-based analogs were elucidated using NMR and mass spectrometry analysis .Molecular Structure Analysis

The molecular formula of Mollicellin D is C21H21ClO6 . The exact mass is 404.10 and the molecular weight is 404.843 .Chemical Reactions Analysis

The introduction of aldehyde and methoxyl groups provide marked improvement for the inhibition against MRSA .Physical and Chemical Properties Analysis

The elemental analysis of Mollicellin D is as follows: C, 62.30; H, 5.23; Cl, 8.76; O, 23.71 .Applications De Recherche Scientifique

Agent antibactérien

La mollicelline D a été identifiée comme un agent antibactérien puissant. Des études ont montré qu'elle présente une inhibition significative contre Staphylococcus aureus et Staphylococcus aureus résistant à la méthicilline (SARM), avec des valeurs de concentration minimale inhibitrice (CMI) indiquant son efficacité . Cela suggère son utilisation potentielle dans le développement de nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes.

Activité anticancéreuse

La recherche indique que la this compound, ainsi que d'autres mollicellines, a été évaluée pour ses activités cytotoxiques contre des lignées cellulaires cancéreuses humaines telles que HepG2 (cancer du foie) et Hela (cancer du col de l'utérus) . Sa capacité à induire la mort cellulaire dans ces cellules cancéreuses met en évidence son application potentielle dans la recherche sur le cancer et le développement de thérapies.

Propriétés antioxydantes

La this compound a démontré une activité antioxydante basée sur des tests de piégeage des radicaux DPPH . Les antioxydants sont essentiels pour atténuer le stress oxydatif, qui est impliqué dans diverses maladies. Ainsi, la this compound pourrait être précieuse pour étudier les conditions liées au stress oxydatif et développer des thérapies antioxydantes.

Applications agricoles

En agriculture, les propriétés antibactériennes de la this compound peuvent être exploitées pour protéger les cultures des agents pathogènes bactériens. Elle a montré une activité contre Agrobacterium tumefaciens, qui est connu pour provoquer des tumeurs végétales . Cette application pourrait conduire au développement de biopesticides plus respectueux de l'environnement que les pesticides chimiques.

Outil biotechnologique

Les voies biosynthétiques et les groupes de gènes impliqués dans la production de this compound présentent un intérêt en biotechnologie . La compréhension de ces voies peut conduire au développement de nouvelles applications biotechnologiques, telles que la production de métabolites secondaires par fermentation microbienne ou synthèse enzymatique.

Mécanisme D'action

Target of Action

Mollicellin D, a depsidone-based analog, primarily targets Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of skin infections, respiratory diseases, and food poisoning. The ability of Mollicellin D to inhibit these bacteria suggests its potential as an antimicrobial agent.

Mode of Action

The introduction of aldehyde and methoxyl groups in the compound structure has been found to improve its inhibitory action against MRSA .

Biochemical Pathways

Mollicellin D is a secondary metabolite produced by the fungus Chaetomium .

Result of Action

Mollicellin D has demonstrated significant antibacterial activity. It inhibits the growth of Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg ml−1 . This suggests that Mollicellin D could potentially be used in the treatment of infections caused by these bacteria.

Action Environment

The action of Mollicellin D is influenced by the environment in which it is produced. The compound is derived from the fungus Chaetomium, which can adapt to a variety of environments, including marine and terrestrial habitats . The production of Mollicellin D and its bioactivity may therefore be influenced by factors such as the nutrient availability and physical conditions of the fungus’s habitat.

Safety and Hazards

Orientations Futures

The future directions of Mollicellin D research could involve further studies on its biosynthetic pathway, pharmacokinetic property, structure-activity relationships, and ecological roles of new isolated metabolites . These studies have great importance in their practical applications in medicine and agriculture .

Analyse Biochimique

Biochemical Properties

Mollicellin D plays a crucial role in biochemical reactions, primarily due to its interaction with bacterial enzymes and proteins. It exhibits significant inhibition against Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/ml . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, Mollicellin D has shown interactions with various proteins involved in bacterial metabolism, further inhibiting their growth and proliferation .

Cellular Effects

Mollicellin D exerts profound effects on various cell types and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In human cancer cell lines, such as HepG2 and Hela, Mollicellin D exhibits cytotoxic activity, with IC50 values of 19.64 and 13.97 μg/ml, respectively . The compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of Mollicellin D involves its binding interactions with bacterial enzymes and proteins. It inhibits the activity of enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell integrity . Additionally, Mollicellin D interferes with bacterial DNA replication and transcription processes, further inhibiting bacterial growth . In human cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mollicellin D have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antibacterial and cytotoxic properties over extended periods . Prolonged exposure to Mollicellin D can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have shown that Mollicellin D can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Mollicellin D vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, Mollicellin D can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in the development of Mollicellin D-based therapies .

Metabolic Pathways

Mollicellin D is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its bioactivity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its antibacterial and cytotoxic effects . Additionally, Mollicellin D influences metabolic flux and metabolite levels in bacterial and human cells, further inhibiting their growth and proliferation .

Transport and Distribution

Mollicellin D is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . In bacterial cells, Mollicellin D localizes to the cell wall and cytoplasm, where it exerts its antibacterial effects . In human cells, the compound is distributed to various organelles, including the mitochondria and nucleus, where it influences cellular function .

Subcellular Localization

The subcellular localization of Mollicellin D plays a critical role in its activity and function. In bacterial cells, the compound targets the cell wall and cytoplasmic enzymes, disrupting essential cellular processes . In human cells, Mollicellin D localizes to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . Additionally, the compound is found in the nucleus, where it influences gene expression and DNA replication . These localization patterns are mediated by specific targeting signals and post-translational modifications that direct Mollicellin D to its sites of action .

Propriétés

IUPAC Name |

8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINFZKIGIQBKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218573 | |

| Record name | Mollicellin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68455-11-8 | |

| Record name | 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68455-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mollicellin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mollicellin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLLICELLIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mollicellin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

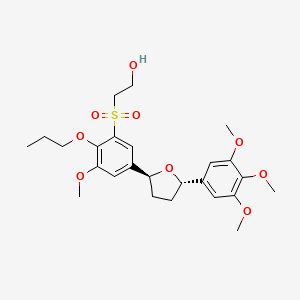

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)